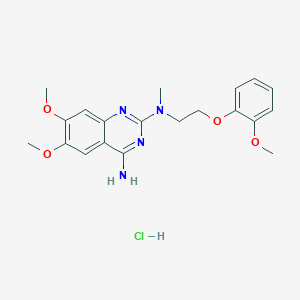
6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinazoline core structure, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hydrochloride typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of methoxy groups and other substituents through reactions such as methylation and etherification.
Final Assembly: Coupling of the quinazoline core with the 2-(2-methoxyphenoxy)ethylamine moiety under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.
Reduction: Reduction of the quinazoline core to form dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions at the quinazoline core or the methoxyphenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted quinazoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinolines: These compounds share a similar core structure and exhibit diverse biological activities.
Quinazoline Derivatives: Other quinazoline-based compounds with varying substituents and biological properties.
Uniqueness
6,7-Dimethoxy-N(2)-(2-(2-methoxyphenoxy)ET)-N(2)-ME-2,4-quinazolinediamine hydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its methoxyphenoxyethylamine moiety distinguishes it from other quinazoline derivatives, potentially leading to unique interactions with molecular targets.
Properties
CAS No. |
767293-01-6 |
|---|---|
Molecular Formula |
C20H25ClN4O4 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
6,7-dimethoxy-2-N-[2-(2-methoxyphenoxy)ethyl]-2-N-methylquinazoline-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C20H24N4O4.ClH/c1-24(9-10-28-16-8-6-5-7-15(16)25-2)20-22-14-12-18(27-4)17(26-3)11-13(14)19(21)23-20;/h5-8,11-12H,9-10H2,1-4H3,(H2,21,22,23);1H |
InChI Key |
XSRNHLQNYQRLFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC=C1OC)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















